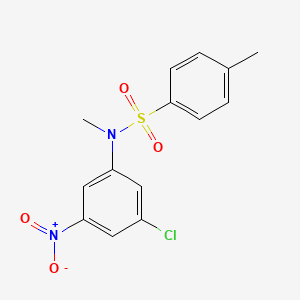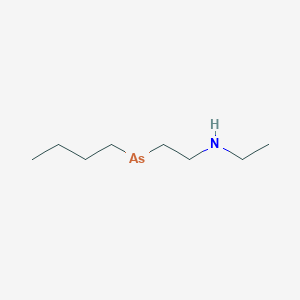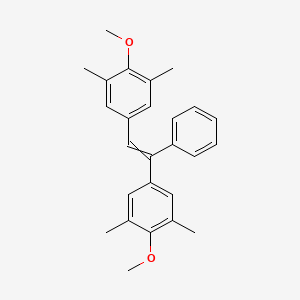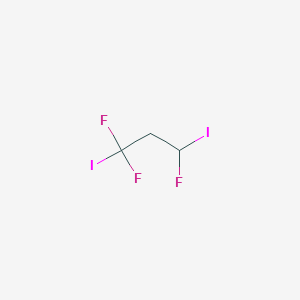![molecular formula C26H40N4O6 B14604289 (2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid CAS No. 60482-97-5](/img/structure/B14604289.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Pro-Tyr-Ile-Leu-OH is a tetrapeptide consisting of the amino acids proline, tyrosine, isoleucine, and leucine. This sequence is part of the neurotensin peptide, specifically the C-terminal hexapeptide NT(8-13), which is known for its role in various biological processes, including pain modulation and regulation of food intake .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Tyr-Ile-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids .
Coupling Reaction: The first amino acid (leucine) is attached to the resin. Subsequent amino acids (isoleucine, tyrosine, and proline) are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a base like piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like H-Pro-Tyr-Ile-Leu-OH often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Pro-Tyr-Ile-Leu-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Fmoc-protected amino acid analogs during SPPS.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with modified amino acid residues.
Wissenschaftliche Forschungsanwendungen
H-Pro-Tyr-Ile-Leu-OH has several scientific research applications:
Wirkmechanismus
The mechanism of action of H-Pro-Tyr-Ile-Leu-OH involves its interaction with neurotensin receptors (NTS1 and NTS2). Upon binding to these G protein-coupled receptors, the peptide activates intracellular signaling pathways that modulate pain perception, food intake, and other physiological responses . The tyrosine residue plays a critical role in receptor binding and activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo-(Leu-Pro-Ile-Pro): Another cyclic tetrapeptide with similar amino acid composition but different sequence.
Cyclo-(Tyr-Pro-Phe-Gly): A cyclic tetrapeptide with tyrosine and proline residues, similar to H-Pro-Tyr-Ile-Leu-OH.
Uniqueness
H-Pro-Tyr-Ile-Leu-OH is unique due to its specific sequence, which is part of the neurotensin peptide. This sequence is crucial for its high affinity and selectivity towards neurotensin receptors, making it a valuable tool for studying neurotensin-related biological processes and developing therapeutic agents .
Eigenschaften
CAS-Nummer |
60482-97-5 |
|---|---|
Molekularformel |
C26H40N4O6 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H40N4O6/c1-5-16(4)22(25(34)29-21(26(35)36)13-15(2)3)30-24(33)20(14-17-8-10-18(31)11-9-17)28-23(32)19-7-6-12-27-19/h8-11,15-16,19-22,27,31H,5-7,12-14H2,1-4H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t16-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
JUSIFRCPTQSXJB-XSXWSVAESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)



![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)




![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

